molecular formula C8H10N2O2 B2400007 3-Methoxybenzamidoxime CAS No. 934367-07-4

3-Methoxybenzamidoxime

Cat. No.: B2400007
CAS No.: 934367-07-4
M. Wt: 166.18
InChI Key: CEHMGZTZNNEADY-UHFFFAOYSA-N
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Description

3-Methoxybenzamidoxime is an organic compound with the molecular formula C8H10N2O2. It is a derivative of benzamidoxime, where a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzamidoxime can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methoxybenzamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit poly [ADP-ribose] polymerase, which plays a role in DNA repair and cell death .

Comparison with Similar Compounds

  • 3-Methoxybenzamide
  • 4-Methoxybenzamide
  • 4-Methoxybenzhydrazide

Comparison: 3-Methoxybenzamidoxime is unique due to the presence of the amidoxime functional group, which imparts distinct chemical and biological properties. Compared to 3-Methoxybenzamide, it has an additional oxime group, which can participate in different types of chemical reactions and interactions with biological targets .

Properties

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHMGZTZNNEADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73647-50-4
Record name 3-Methoxybenzamidoxime
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